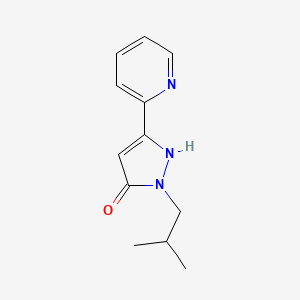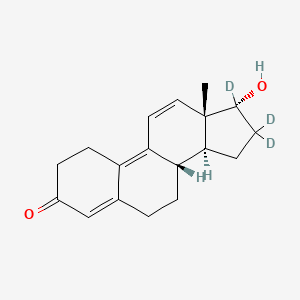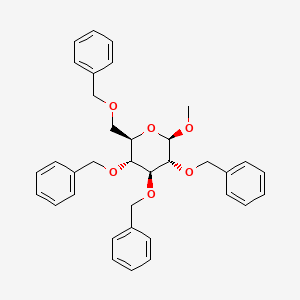
beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-: is a complex organic compound belonging to the class of glycosides. It is characterized by the presence of a glucopyranoside backbone with four phenylmethyl (benzyl) groups attached to the 2, 3, 4, and 6 positions of the glucose ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)- typically involves the protection of the hydroxyl groups of glucose followed by selective deprotection and glycosylation. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl chloride in the presence of a base such as sodium hydroxide to form tetra-O-benzyl glucose.
Glycosylation: The protected glucose is then subjected to glycosylation using methyl alcohol in the presence of an acid catalyst like hydrochloric acid to form the methyl glycoside.
Deprotection: The final step involves the selective removal of the benzyl protecting groups under hydrogenation conditions using a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors for the protection and glycosylation steps.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the glycosidic linkage using reducing agents such as sodium borohydride.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced glycosides.
Substitution: Formation of substituted glycosides with different functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: Employed in protecting group strategies for multi-step organic synthesis.
Biology:
Enzyme Studies: Utilized in studies involving glycosidases and other carbohydrate-processing enzymes.
Cell Signaling: Investigated for its role in cell signaling pathways involving glycosides.
Medicine:
Drug Development: Explored as a potential scaffold for the development of glycoside-based drugs.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry:
Pharmaceuticals: Used in the production of pharmaceutical intermediates.
Biotechnology: Applied in biotechnological processes involving glycosylation.
Mechanism of Action
The mechanism of action of beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)- involves its interaction with specific molecular targets such as glycosidases. The compound can inhibit or modulate the activity of these enzymes, affecting various biochemical pathways. The phenylmethyl groups enhance its binding affinity and specificity towards the target enzymes, leading to its biological effects.
Comparison with Similar Compounds
Methyl beta-D-glucopyranoside: A simpler glycoside with a single methyl group.
Methyl 2,3,4,6-tetra-O-galloyl-beta-D-glucopyranoside: A similar compound with galloyl groups instead of phenylmethyl groups.
Uniqueness:
Structural Complexity: The presence of four phenylmethyl groups provides unique steric and electronic properties.
Reactivity: The compound exhibits distinct reactivity patterns compared to its simpler analogs.
Biological Activity: Enhanced binding affinity and specificity towards glycosidases due to the phenylmethyl groups.
Properties
Molecular Formula |
C35H38O6 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34-,35-/m1/s1 |
InChI Key |
IXEBJCKOMVGYKP-CKQPALCZSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13428540.png)
![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)
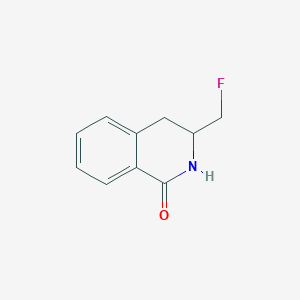
![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)
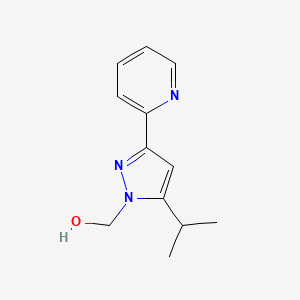
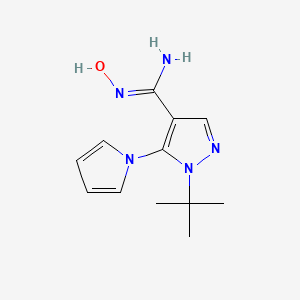
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
![2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)
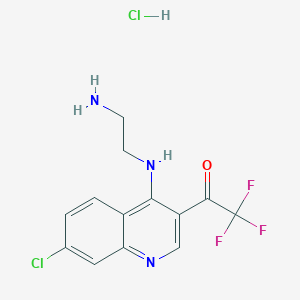
![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)

